molecular formula C12H18N2O B8188857 (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8188857
M. Wt: 206.28 g/mol
InChI Key: FSWGELBQIPNBFM-NWDGAFQWSA-N
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Description

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with an amino group at the fourth position and a benzyl group at the first position, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol stands out due to its specific substitution pattern and chiral centers, making it a versatile intermediate in the synthesis of various bioactive compounds.

Biological Activity

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique stereochemical configuration that contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O, with a molecular weight of approximately 206.28 g/mol. The compound consists of a piperidine ring substituted with an amino group and a benzyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. These activities are under investigation for potential applications in treating infections.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is significant for drug development targeting various diseases. Its interaction with specific enzymes can modulate their activity, leading to therapeutic effects .

Receptor Binding Affinity

Studies have demonstrated that this compound has potential binding affinity to various receptors involved in neurotransmission. This suggests its relevance in neuropharmacology and the treatment of neurological disorders .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications to the piperidine structure can significantly impact the biological activity of the compound. For instance, variations in substituents can enhance receptor binding potency or alter pharmacokinetic properties .

Compound NameStructure TypeKey Differences
(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-olBenzyl-substituted piperidineContains an additional benzylamino group; larger size
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amineDimethyl-substituted piperidineDimethyl substitution alters steric properties
(3S,4S)-4-Amino-1-benzyl-piperidin-3-olStereoisomerOpposite stereochemistry may lead to different activity

Case Study 1: Neuropharmacological Potential

In a study focusing on the neuropharmacological effects of this compound, researchers found that the compound exhibited significant modulation of neurotransmitter systems. This modulation was linked to potential therapeutic effects in conditions such as depression and anxiety disorders .

Case Study 2: Antiviral Applications

Another investigation explored the antiviral properties of this compound against specific viral strains. Results indicated that it could inhibit viral replication effectively, suggesting its utility as a lead compound for developing antiviral agents.

Properties

IUPAC Name

(3R,4S)-4-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGELBQIPNBFM-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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